211426-18-5

Experimental Autoimmune Uveitis EAU Immunology

211426-18-5 is the definitive IRBP 161-180 peptide for inducing experimental autoimmune uveitis (EAU) in B10.RIII (H-2r) mice. Unlike other IRBP fragments (e.g., 1-20) or species homologs (murine, bovine), only this 20-residue sequence (SGIPYIISYLHPGNTILHVD) ensures robust, reproducible disease at the validated 50 μg dose. Sequence-dependent pathogenicity and haplotype restriction make interchangeability impossible—substituting fragments alters the model and compromises data comparability. This reagent is validated for T-cell proliferation assays, adoptive transfer studies, and oral tolerance evaluation. Procure this exact sequence to guarantee model standardization and experimental reproducibility.

Molecular Formula C₁₀₃H₁₅₇N₂₅O₂₉
Molecular Weight 2209.50
CAS No. 211426-18-5
Cat. No. B612632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name211426-18-5
CAS211426-18-5
Molecular FormulaC₁₀₃H₁₅₇N₂₅O₂₉
Molecular Weight2209.50
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

211426-18-5 (IRBP 161-180) Peptide for Uveitis Research: Procurement & Differentiation Guide


CAS 211426-18-5 is a synthetic 20-residue peptide (sequence: SGIPYIISYLHPGNTILHVD, MW: 2209.50 Da, formula: C₁₀₃H₁₅₇N₂₅O₂₉) corresponding to residues 161-180 of human interphotoreceptor retinoid-binding protein (IRBP) . It is not a small-molecule inhibitor but rather a highly characterized pathogenic epitope that serves as a gold-standard immunogen for inducing experimental autoimmune uveitis (EAU) in susceptible rodent strains, particularly B10.RIII (H-2ʳ) mice [1][2]. Procurement of this specific fragment is essential for researchers modeling posterior uveitis and evaluating immunomodulatory therapies.

211426-18-5 Selection Risks: Why IRBP Fragment Identity Prevents Simple Substitution


Interchangeability among IRBP-derived peptide fragments or homologs is not possible due to profound, sequence-dependent differences in pathogenicity, haplotype restriction, and immunological cross-reactivity. Simply substituting another IRBP fragment, such as the 1-20 sequence or a truncated 13-mer (165-177), fundamentally alters the experimental model. For example, while human IRBP 161-180 is the dominant uveitogenic epitope for B10.RIII (H-2ʳ) mice, the IRBP 1-20 peptide is an epitope for H-2ᵇ mice and fails to induce consistent disease in B10.RIII mice [1][2]. Even among species homologs of the 161-180 sequence, a clear pathogenicity hierarchy exists (human > murine > bovine), meaning data generated with a murine or bovine peptide are not directly comparable to studies using the human 211426-18-5 sequence [3]. Therefore, rigorous model standardization and data reproducibility mandate the procurement of this specific, sequence-defined reagent.

211426-18-5 Quantitative Differentiation Evidence: Head-to-Head Data vs. IRBP Analogs


Dose-Dependent Pathogenicity of IRBP 161-180 vs. Truncated 13-mer Peptide

A direct dose-response comparison in B10.RIII mice demonstrates that the full-length 20-mer peptide IRBP 161-180 (211426-18-5) is a more potent and efficient immunogen than the truncated 13-mer sequence (165-177) [1]. While the 13-mer retains pathogenicity, it requires a significantly higher dose to achieve a comparable effect. This quantitative difference directly informs experimental design and reagent selection for optimal model induction.

Experimental Autoimmune Uveitis EAU Immunology

Haplotype-Restricted Pathogenicity: IRBP 161-180 (211426-18-5) vs. IRBP 1-20

Comparative analysis across mouse strains reveals a strict MHC haplotype restriction for uveitogenic activity. IRBP 161-180 (211426-18-5) is the major pathogenic epitope for B10.RIII (H-2ʳ) mice but is non-pathogenic in B10 (H-2ᵇ) mice [1]. In contrast, IRBP 1-20 is the dominant epitope for H-2ᵇ mice (C57BL/6) and fails to induce disease in H-2ʳ mice [2]. This mutual exclusivity in pathogenicity provides a definitive, qualitative differentiation criterion.

EAU Model Haplotype Specificity MHC Restriction

Pathogenicity Hierarchy of Species Homologs: Human vs. Murine vs. Bovine IRBP 161-180

A direct head-to-head study compared the pathogenicity of the human, murine, and bovine homologs of the 161-180 sequence in B10.RIII mice [1]. The analysis established a clear pathogenicity hierarchy: human (211426-18-5) > murine > bovine. This ranking demonstrates that the human peptide is the most potent immunogen for inducing EAU in this widely used model system.

Immunogenicity Cross-species Comparison Uveitis

Immunological Cross-Recognition of Native IRBP

Validation studies confirm that 211426-18-5 is not only a potent immunogen but also serves as an authentic T-cell epitope that mimics responses to the native protein. Lymphocytes from mice immunized with 211426-18-5 exhibit strong proliferation responses when challenged with whole native IRBP [1]. Furthermore, T-cell lines derived against 211426-18-5 are capable of adoptively transferring EAU to naïve recipients [1]. This confirms that the peptide accurately models a critical component of the natural disease process.

T-cell Epitope Immune Response Adoptive Transfer

211426-18-5 (IRBP 161-180) Validated Research Applications & Model Selection


Induction of Experimental Autoimmune Uveitis (EAU) in B10.RIII (H-2ʳ) Mice

This is the primary and most extensively validated application. 211426-18-5 is the definitive immunogen for reliably inducing EAU in B10.RIII mice, a gold-standard model for studying posterior uveitis and evaluating novel immunomodulatory therapies. The optimal dose for maximal pathogenicity in this strain is 50 μg, as established by dose-response analysis [1]. Its superior pathogenicity over other IRBP fragments (e.g., 1-20) and species homologs (e.g., murine, bovine) in this strain makes it the required reagent for robust and reproducible disease induction [1][2].

Antigen-Specific T-Cell Proliferation and Recall Response Assays

211426-18-5 is an ideal reagent for evaluating antigen-specific T-cell responses in vitro. Splenocytes or lymph node cells from mice immunized with either the peptide or whole IRBP exhibit robust proliferative responses upon re-stimulation with 211426-18-5 [1]. Furthermore, the peptide is used in recall assays to assess the memory response of uveitogenic T-cells, a critical readout for understanding disease pathogenesis and the mechanism of action of therapeutics [3].

Generation and Adoptive Transfer of Pathogenic T-Cell Lines

Researchers can use 211426-18-5 to establish antigen-specific T-cell lines with proven uveitogenic capacity. T-cell lines derived against this peptide can adoptively transfer EAU to naïve syngeneic recipients, providing a clean system to study the effector phase of autoimmune uveitis independent of the initial immunization event [1]. This application is essential for dissecting the cellular mechanisms of tissue damage and for testing therapies that target effector T-cell function.

Oral Tolerance and Mucosal Immunotherapy Studies

Due to its cross-reactivity with other species homologs, 211426-18-5 is a valuable tool in oral tolerance studies. Feeding mice with 211426-18-5 has been shown to protect against subsequent EAU induction not only by the autologous (human) peptide but also by the whole IRBP protein and by heterologous homologs (murine, bovine) [2]. This application supports the evaluation of antigen-specific immunotherapies for autoimmune uveitis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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